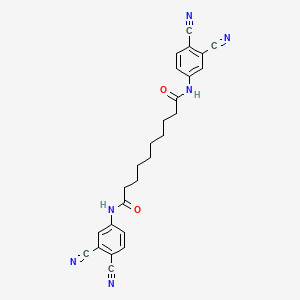

Decanediamide, N,N'-bis(3,4-dicyanophenyl)-

Description

Decanediamide, N,N'-bis(3,4-dicyanophenyl)- (hereafter referred to as C10 bisorthodinitrile), is a member of the bisorthodinitrile family with the general formula N,N'-bis(3,4-dicyanophenyl) alkanediamide (Fig. 1). This compound is characterized by two 3,4-dicyanophenyl groups linked via a decanediamide (C10 aliphatic) chain. Its primary application lies in synthesizing polyphthalocyanine resins, which exhibit exceptional thermal stability (up to 350°C with moderate degradation) and mechanical strength comparable to epoxy resins but with superior heat resistance .

The synthesis involves reacting sebacyl chloride (C10 aliphatic diacid chloride) with 4-aminophthalonitrile in pyridine, yielding a white crystalline solid with a melting point (mp) of 192–194°C (Table I, ). Upon polymerization, C10 bisorthodinitrile forms a phthalocyanine network through cyclotetramerization of nitrile groups, producing high-molecular-weight polymers suitable for coatings, adhesives, and structural materials .

Properties

CAS No. |

57414-42-3 |

|---|---|

Molecular Formula |

C26H24N6O2 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

N,N'-bis(3,4-dicyanophenyl)decanediamide |

InChI |

InChI=1S/C26H24N6O2/c27-15-19-9-11-23(13-21(19)17-29)31-25(33)7-5-3-1-2-4-6-8-26(34)32-24-12-10-20(16-28)22(14-24)18-30/h9-14H,1-8H2,(H,31,33)(H,32,34) |

InChI Key |

NSKQFRRGJXVKEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCCCCCCCC(=O)NC2=CC(=C(C=C2)C#N)C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Significance

The compound consists of a decanediamide core (a 10-carbon aliphatic diamide) with each amide nitrogen bonded to a 3,4-dicyanophenyl substituent. This structure facilitates the formation of amide-linked polyphthalocyanines, which exhibit superior toughness and thermal stability compared to other linking structures such as diether linkages.

Preparation Methods of Decanediamide, N,N'-bis(3,4-dicyanophenyl)-

General Synthetic Approach

The preparation of Decanediamide, N,N'-bis(3,4-dicyanophenyl)- typically involves the reaction of a decanediamine or decanediamide precursor with 3,4-dicyanophenyl derivatives under controlled conditions to form the diamide linkage. The process is multistep and leverages nucleophilic aromatic substitution and amide bond formation chemistry.

Detailed Synthetic Route

Starting Materials

- Decanediamine or Decanediamide Intermediate: This is the aliphatic diamine or diacid chloride precursor with a 10-carbon chain.

- 3,4-Dicyanophenyl Derivative: Typically 3,4-dicyanobenzoyl chloride or a related activated aromatic compound bearing cyano substituents at the 3 and 4 positions.

Stepwise Synthesis

Activation of Decanediamine: The decanediamine is converted into its diacid chloride or activated intermediate to facilitate amide bond formation.

Nucleophilic Aromatic Substitution: The activated decanediamine reacts with 3,4-dicyanophenyl derivatives via nucleophilic substitution, where the amine groups attack the electrophilic carbonyl carbon of the aromatic acid chloride, forming amide bonds.

Polymerization (if applicable): The diamide monomer can be further polymerized, especially in the presence of catalysts such as stannous chloride, to form polyphthalocyanines through cyclic addition reactions without volatile by-products.

Reaction Conditions

- Solvents: Dry dimethyl sulfoxide (DMSO) or other polar aprotic solvents are used to facilitate nucleophilic aromatic substitution.

- Temperature: Typically reactions are conducted at 70–140 °C depending on the step.

- Catalysts: Potassium carbonate is used to deprotonate phenols or amines in related syntheses; stannous chloride is employed to accelerate polymerization.

- Atmosphere: Inert atmosphere (nitrogen or argon) is maintained to prevent oxidation.

Example Synthesis from Research Data

From the Defense Technical Information Center (DTIC) report on high-performance composites:

- The C10-diamide monomer (equivalent to Decanediamide, N,N'-bis(3,4-dicyanophenyl)-) was prepared via a multistep process starting from docosanedioic acid derivatives.

- The monomer was synthesized by reacting the appropriate diamine with 3,4-dicyanophenyl acid derivatives, followed by purification and characterization.

- The product was procured commercially in large quantities (96 pounds) from Eastman Kodak Co. following technology transfer from the Naval Research Laboratory (NRL).

- The monomer was verified by quality assurance tests for purity and performance in polymerization reactions.

Comparative Analysis of Linking Structures

| Linking Structure | Flexibility | Thermal Stability | Water Absorption (%) | Mechanical Toughness |

|---|---|---|---|---|

| Decanediamide (C10) | Moderate | High | 7.0 | Superior fracture energy |

| Aromatic Diether-linked | More rigid | High | 1.1 - 3.7 | Good |

| Aliphatic Diether-linked | More flexible | High | Similar to aromatic | Good |

The decanediamide-linked polyphthalocyanines showed the highest water absorption (~7 wt.%) due to the polar amide groups but also exhibited superior toughness and fracture energy, making them suitable for high-performance applications.

Supporting Research Findings

- The polymerization of the diamide monomer leads to polyphthalocyanines with excellent thermomechanical properties.

- The synthesis route is short, simple, and cost-effective, utilizing inexpensive starting materials.

- The amide linkage provides enhanced toughness compared to diether linkages.

- The curing process involves heating neat or with catalysts such as stannous chloride, producing solid, void-free polymers suitable for aerospace and high-temperature applications.

Summary Table of Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of decanediamine intermediate | Starting from docosanedioic acid | Activated diamine precursor |

| 2 | Activation of 3,4-dicyanophenyl derivative | Conversion to acid chloride or activated form | Electrophilic aromatic compound |

| 3 | Amide bond formation | Reaction in dry DMSO, 70–140 °C, inert atmosphere | Formation of diamide monomer |

| 4 | Purification and quality assurance | Filtration, recrystallization | Pure diamide monomer |

| 5 | Polymerization (optional) | Heating neat or with SnCl2 catalyst | Polyphthalocyanine polymer |

Chemical Reactions Analysis

Types of Reactions

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The nitrile groups in the compound can undergo nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amides or esters

Scientific Research Applications

Decanediamide, N,N’-bis(3,4-dicyanophenyl)- has a wide range of applications in scientific research:

Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

Industry: Utilized in the production of coatings, adhesives, and laminates due to its excellent thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of Decanediamide, N,N’-bis(3,4-dicyanophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The nitrile groups in the compound play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: N,N'-bis(3,4-dicyanophenyl) Alkanediamides

C10 bisorthodinitrile belongs to a homologous series of bisorthodinitriles with varying aliphatic chain lengths (n = 4–18). Key analogs and their properties are summarized in Table 1.

Table 1: Properties of N,N'-bis(3,4-dicyanophenyl) Alkanediamides

| Compound (n) | Melting Point (°C) | Yield (%) | Recrystallization Solvent | Molecular Formula |

|---|---|---|---|---|

| 4 (C4) | 300–302 | 55 | C5H5DMF | C20H12N6O2 |

| 5 (C5) | 256–259 | 68 | Toluene-DMF | C21H14N6O2 |

| 10 (C10) | 192–194 | 63 | CH3CN | C26H24N6O2 |

| 13 (C13) | 178–181 | 71 | CH3CN | C29H30N6O2 |

| 18 (C18) | 163–166 | 60 | CH3CN | C34H40N6O2 |

Key Observations :

- Chain Length vs. Melting Point : Longer aliphatic chains (e.g., C18) reduce intermolecular forces, lowering melting points (C18: 163–166°C vs. C4: 300–302°C). This trend influences processing temperatures and polymer curing conditions .

- Polymerization Efficiency : Shorter chains (n = 4–6) require higher curing temperatures (>240°C) due to steric hindrance, leading to lower-quality polymers. Optimal polymerization occurs with n = 7–18, where the aliphatic spacer balances flexibility and reactivity .

- Thermal Stability : Polymers derived from C10 and C13 bisorthodinitriles exhibit the highest thermal resistance. For example, C13 polyphthalocyanine retains structural integrity at 235°C for >7 days, outperforming copper-containing analogs (Fig. 2, ) .

Functional Analogs: Phthalimide and Polyimide Precursors

3-Chloro-N-phenyl-phthalimide ()

- Structure : A phthalimide derivative with a chloro substituent and phenyl group (Fig. 1, ).

- Application: Monomer for polyimides, which are thermally stable but degrade above 200°C.

- Comparison : Unlike C10 bisorthodinitrile, phthalimide-based polymers lack the phthalocyanine nucleus, resulting in lower thermal stability. Polyimides also require complex synthesis routes, whereas bisorthodinitriles polymerize directly via nitrile cyclization .

CNI-1493 (Semapimod) ()

- Structure : A tetravalent guanylhydrazone with anti-inflammatory properties.

- Comparison : Functionally distinct from C10 bisorthodinitrile, highlighting the versatility of bisorthodinitriles in materials science versus biomedical applications .

Performance Comparison with Conventional Resins

Table 2: Thermal Stability of C10 Polyphthalocyanine vs. Epoxy Resins

| Property | C10 Polyphthalocyanine | Epoxy Resins |

|---|---|---|

| Decomposition Onset | 200°C (no degradation) | 200°C (decomposes) |

| Structural Integrity at 250°C | Slight degradation | Complete failure |

| Adhesive Strength at 200°C | Maintained | Lost |

C10 polyphthalocyanine outperforms epoxies in high-temperature environments, making it suitable for aerospace and automotive applications. However, epoxy resins remain superior in room-temperature adhesion and ease of processing .

Biological Activity

Decanediamide, N,N'-bis(3,4-dicyanophenyl)-, also known by its CAS number 57414-42-3, is a synthetic compound with a molecular formula of C26H24N6O2 and a molecular weight of approximately 452.52 g/mol. This compound has garnered attention in various fields including pharmaceuticals and materials science due to its unique structural characteristics and potential biological activities.

- Molecular Formula : C26H24N6O2

- Molecular Weight : 452.52 g/mol

- LogP : 4.10

- InChI Key : NSKQFRRGJXVKEE-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Decanediamide, N,N'-bis(3,4-dicyanophenyl)- has been explored primarily in the context of its interactions with biological molecules and potential therapeutic applications. Research indicates that this compound may exhibit various pharmacological effects, including:

- Anticancer Properties : Preliminary studies suggest that Decanediamide derivatives can interact with DNA and inhibit cancer cell proliferation.

- Antioxidant Activity : Some derivatives have shown potential in scavenging free radicals, which could contribute to their protective effects against oxidative stress.

- Binding Affinity : The compound's ability to bind with proteins such as human serum albumin (HSA) and its interactions with nucleic acids have been studied to understand its mechanism of action.

Anticancer Activity

A notable study investigated the cytotoxic effects of Decanediamide on various cancer cell lines. The study utilized assays to measure cell viability and proliferation rates. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |

| A549 (Lung) | 18.7 | DNA intercalation leading to strand breaks |

Binding Studies

In vitro studies have demonstrated that Decanediamide binds effectively to CT-DNA and HSA, suggesting its potential in drug delivery systems. Using UV-Vis spectrophotometry and fluorescence spectroscopy, researchers found:

- Binding Constant (Kb) : The binding constant for CT-DNA was estimated at , indicating strong interaction.

- Fluorescence Quenching : The fluorescence intensity of HSA decreased significantly in the presence of Decanediamide, confirming binding.

Molecular Docking Studies

Molecular docking simulations were performed to predict the binding sites and affinities of Decanediamide with key biological targets. The results indicated favorable interactions with:

- Topoisomerase II : Important for DNA replication.

- Bcl-2 Family Proteins : Involved in apoptosis regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for Decanediamide, N,N'-bis(3,4-dicyanophenyl)-?

- Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions under inert atmospheres (e.g., nitrogen). Key intermediates include 3,4-dicyanophenyl derivatives and decanedioyl chloride. Purification via column chromatography (silica gel, gradient elution with dichloromethane/methanol) or recrystallization (using DMF/ethanol mixtures). Monitor reaction progress using TLC and confirm purity via HPLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodology :

- FT-IR : Confirm amide bonds (C=O stretch ~1650 cm⁻¹) and nitrile groups (C≡N ~2230 cm⁻¹).

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.0–8.5 ppm) and aliphatic chains (δ 1.2–2.5 ppm).

- Single-crystal X-ray diffraction : Determine molecular geometry and intermolecular interactions (e.g., π-π stacking). Crystallize from DMSO/water mixtures .

- Elemental analysis : Validate stoichiometry (C, H, N content).

Q. How can researchers assess solubility and stability under varying experimental conditions?

- Methodology :

- Solubility : Test in polar aprotic solvents (DMF, DMSO) and non-polar solvents (toluene, hexane) via gravimetric analysis.

- Thermal stability : TGA/DSC to determine decomposition temperatures (e.g., onset at >300°C for similar diamides).

- Photostability : UV-Vis spectroscopy under controlled light exposure (λ = 254–365 nm) .

Advanced Research Questions

Q. How do the electronic properties of this compound facilitate applications in organic electronics (e.g., OLEDs)?

- Methodology :

- Electrochemical analysis : Cyclic voltammetry (in acetonitrile with TBAPF₆) to determine HOMO/LUMO levels.

- Charge transport studies : Time-resolved microwave conductivity (TRMC) or space-charge-limited current (SCLC) measurements.

- Exciplex formation : Interface studies using donor/acceptor layers (e.g., TAPC/DCA) with photoluminescence quenching and transient absorption spectroscopy .

Q. What supramolecular interactions govern its self-assembly in solid-state or solution phases?

- Methodology :

- X-ray crystallography : Identify hydrogen bonds (N-H···O=C) and π-π interactions between aromatic rings.

- DFT calculations : Optimize dimer geometries (B3LYP/6-311G(d,p)) to quantify interaction energies.

- Dynamic light scattering (DLS) : Monitor aggregation in solution (e.g., in THF at 0.1–1.0 mM) .

Q. How can computational modeling (DFT/MD) predict reactivity and optimize synthetic pathways?

- Methodology :

- Reaction mechanism : Simulate energy barriers for condensation steps using Gaussian 09 with solvation models (IEF-PCM).

- Molecular dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction kinetics.

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate models .

Q. How to resolve contradictory data in spectroscopic or crystallographic analyses?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.